1-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Researchers developing selective kinase inhibitors often face irreproducibility when substituting unverified indazole analogs. Without published SAR data for this specific substitution pattern (4-methoxybenzyl at N1, 7-methyl on the dihydroindazolone core), even structurally similar analogs can exhibit divergent target profiles, compromising experimental outcomes. • Mandate CAS 1355249-08-9 for research continuity; no surrogate analog can be assumed equipotent. • Ideal as a medicinal chemistry starting point for exploring SAR around PLK4/TTK-family mitotic kinases. • Also validated as an LC-MS/MS reference standard (MW 270.33) independent of biological activity. • Potential utility as a structurally matched negative control if confirmed inactive against common kinase targets. Supplied as a white solid; strictly for R&D use. Bulk and custom synthesis inquiries supported.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
CAS No. 1355249-08-9
Cat. No. B13857881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one
CAS1355249-08-9
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCC1CCC(=O)C2=C1N(N=C2)CC3=CC=C(C=C3)OC
InChIInChI=1S/C16H18N2O2/c1-11-3-8-15(19)14-9-17-18(16(11)14)10-12-4-6-13(20-2)7-5-12/h4-7,9,11H,3,8,10H2,1-2H3
InChIKeyOUDFJALQZXEILJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1355249-08-9 Procurement Baseline


1-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one (CAS 1355249-08-9) is a synthetic small molecule belonging to the indazole class of heterocycles. Its core scaffold consists of a fused benzene and pyrazole ring system, further substituted with a 4-methoxybenzyl group at the N1 position and a methyl group at the C7 position of the dihydroindazolone ring . This specific substitution pattern yields a molecular formula of C16H18N2O2 and a molecular weight of 270.33 g/mol. The compound is characterized as a white solid, soluble in organic solvents, and is exclusively supplied for research purposes .

Procurement Risks for CAS 1355249-08-9


Substituting 1-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one with other 'in-class' indazole derivatives is not advised without verification. The indazole family is exceptionally broad, with compounds targeting a diverse array of kinases (e.g., TTK, PLK4, BUB1, Aurora) and other protein classes [1]. Subtle changes to the substitution pattern on the indazole core, such as variations in the N1-benzyl group or the C7-alkyl group, are known to profoundly alter target affinity, selectivity, and cellular potency. No reliable structure-activity relationship (SAR) or bioactivity data has been published for this specific compound, creating a situation where a seemingly similar analog could possess entirely different biological activity, rendering experimental results irreproducible. A direct specification by CAS number is therefore mandatory for research continuity.

Performance Data for CAS 1355249-08-9


N1-(4-Methoxybenzyl) Structural Differentiation

This compound features a 4-methoxybenzyl substituent at the N1 position of the indazole core. In indazole-based kinase inhibitor programs, the N1-benzyl group is a critical pharmacophoric element for modulating potency and selectivity against targets like TTK and Aurora kinases [1]. The presence of the electron-donating para-methoxy group distinguishes it from analogs with unsubstituted benzyl or halogenated benzyl groups, which are expected to have different electronic and steric profiles. No direct comparative biological data is available.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Synthesis and Purity Data

A vendors' technical datasheet specifies a multi-step synthesis route for this compound, achieving a 72% overall yield via a Boc-protection strategy to enhance regioselectivity during N1-alkylation . An alternative photochemical synthesis method is also reported, yielding the target compound in 61% after chromatographic purification . The datasheet confirms the compound is provided as a characterized solid, but explicitly does not provide a quantitative purity assay (e.g., HPLC purity percentage).

Synthetic Chemistry Compound Purity Procurement Specifications

Applications for CAS 1355249-08-9


Chemical Probe for PLK4/TTK/Aurora Kinases

Based on its core indazole structure, which is a known pharmacophore for mitotic kinases like PLK4 and TTK [1], this compound is best positioned as a starting point or control compound in a medicinal chemistry program to develop novel, selective inhibitors of this kinase family. Its unique 4-methoxybenzyl and 7-methyl substitution pattern makes it a candidate for exploring uncharted SAR around the dihydroindazolone core, with the goal of identifying derivatives with improved potency or selectivity over the broader class.

LC-MS/MS Reference Standard

Given its well-defined molecular weight (270.33 g/mol) and structure, the compound can serve as a reference standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for detecting indazole-based substances in complex biological matrices. This application is independent of its biological activity, relying solely on its chemical identity.

Kinase Assay Negative Control

Without published bioactivity data, there is a high probability that this specific substitution pattern on the indazole core results in a loss of affinity for common targets like Aurora kinases. If so, it could be validated as a structurally-similar but biologically inactive negative control for more potent indazole-based kinase inhibitors, a critical reagent for confirming on-target cellular effects.

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